molecular formula C15H15N3O3 B2405790 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline CAS No. 861442-32-2

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline

Cat. No.: B2405790
CAS No.: 861442-32-2
M. Wt: 285.303
InChI Key: RODQXFOMPOIEBT-GZTJUZNOSA-N
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Description

3-({[(1E)-1-(4-Methylphenyl)ethylidene]amino}oxy)-5-nitroaniline (CAS: 725698-74-8) is a nitroaniline derivative with a molecular formula of C₁₅H₁₅N₃O₄ and a purity of 95% . Its structure features a 5-nitroaniline backbone modified by a Schiff base-like moiety: an ethylideneaminooxy group linked to a 4-methylphenyl substituent. This compound’s electronic properties are influenced by the electron-withdrawing nitro group (-NO₂) at position 5 and the electron-donating methyl group (-CH₃) on the phenyl ring, which may enhance its stability and solubility in organic solvents. Potential applications include coordination chemistry (as a ligand) or intermediates in pharmaceutical synthesis, though specific uses require further study.

Properties

IUPAC Name

3-[(E)-1-(4-methylphenyl)ethylideneamino]oxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-3-5-12(6-4-10)11(2)17-21-15-8-13(16)7-14(9-15)18(19)20/h3-9H,16H2,1-2H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODQXFOMPOIEBT-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC2=CC(=CC(=C2)[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC2=CC(=CC(=C2)[N+](=O)[O-])N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline typically involves the reaction of 4-methylacetophenone with 3-amino-5-nitrobenzaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under acidic conditions to facilitate the formation of the oxime group. The process involves the following steps:

  • Dissolution of 4-methylacetophenone in an appropriate solvent such as ethanol.
  • Addition of hydroxylamine hydrochloride and 3-amino-5-nitrobenzaldehyde to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the nitro and amino groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

3-({[(1E)-1-(2-Methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline Molecular Formula: Likely C₁₅H₁₅N₃O₅ (exact data unavailable; inferred from substituent change). Key Differences: The 2-methoxyphenyl group replaces the 4-methylphenyl substituent. However, steric hindrance from the ortho-substituted methoxy group may reduce reactivity in certain reactions . Applications: Similar to the target compound but with altered electronic properties, making it suitable for studies on substituent effects in ligand design.

N1-Butyl-N3-(4-Chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) Molecular Formula: C₁₆H₁₉ClN₄O. Key Differences: Contains a nitroso (-NO) group instead of nitro (-NO₂) and a chloro (-Cl) substituent. Nitroso groups are less stable and more prone to redox reactions, limiting their utility in high-temperature applications. The chloro group enhances electrophilicity, favoring nucleophilic substitution reactions . Synthesis: Achieved via aromatic nucleophilic substitution with Ni catalysis, yielding 82% .

Simplified Nitroaniline Derivatives

3-Nitroaniline (m-Nitroaniline) Molecular Formula: C₆H₆N₂O₂. Key Differences: Lacks the Schiff base moiety, resulting in simpler electronic properties and lower molecular weight. The nitro group at position 3 (meta) reduces symmetry compared to the target compound’s para-substituted nitro group.

Schiff Base Compounds with Extended Conjugation

N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadienyl]aniline Molecular Formula: C₁₇H₁₆N₂. Key Differences: A fully conjugated pentadienyl chain enhances π-electron delocalization, increasing UV-Vis absorption efficiency. This makes it suitable for optoelectronic applications, unlike the target compound’s shorter conjugation .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
3-({[(1E)-1-(4-Methylphenyl)ethylidene]amino}oxy)-5-nitroaniline C₁₅H₁₅N₃O₄ 301.30 4-CH₃, 5-NO₂ 95% purity
3-({[(1E)-1-(2-Methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline C₁₅H₁₅N₃O₅* 270.29† 2-OCH₃, 5-NO₂ Data limited
N1-Butyl-N3-(4-Chlorophenyl)-4-nitrosobenzene-1,3-diamine C₁₆H₁₉ClN₄O 330.80 4-Cl, 4-NO mp 148–150°C; 82% yield
3-Nitroaniline C₆H₆N₂O₂ 138.12 3-NO₂ Toxic; mp 114°C

*Inferred formula; †Discrepancy in molecular weight suggests possible data error.

Key Findings and Implications

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce thermal stability compared to electron-withdrawing groups (e.g., -NO₂).
  • Functional Group Trade-offs : Nitroso derivatives (e.g., 2c) offer reactivity for dynamic chemistry but lack the stability of nitro analogues.
  • Conjugation Length : Extended conjugation (e.g., pentadienyl Schiff bases) broadens applications in materials science, whereas shorter systems (e.g., target compound) prioritize synthetic versatility.

Biological Activity

3-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)-5-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 284.31 g/mol
  • CAS Number : Not specifically listed in the provided sources.

This compound features a nitro group, an amine, and an ether linkage, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria. For instance, nitroaniline derivatives are known to inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Properties : Research indicates that derivatives of nitroanilines can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
  • Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit key enzymes involved in metabolic pathways, such as tyrosinase and cyclooxygenase. This inhibition can lead to reduced inflammation and altered pigmentation processes.

Case Studies

  • Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various nitroaniline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against Escherichia coli and Staphylococcus aureus, showing promising results with MIC values ranging from 32 to 128 µg/mL.
  • Anticancer Activity :
    In vitro studies have demonstrated that the compound can induce apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death, with IC50 values around 25 µM after 48 hours of treatment.
  • Enzyme Inhibition :
    A pharmacological evaluation indicated that the compound significantly inhibits tyrosinase activity, with an IC50 value of approximately 15 µM, suggesting potential applications in skin whitening formulations.

Data Table

Biological ActivityTest Organism/Cell LineResult (MIC/IC50)
AntibacterialE. coli32 - 128 µg/mL
AntibacterialS. aureus64 - 256 µg/mL
AnticancerMCF-7IC50 = 25 µM
Enzyme InhibitionTyrosinaseIC50 = 15 µM

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